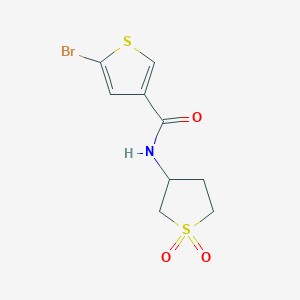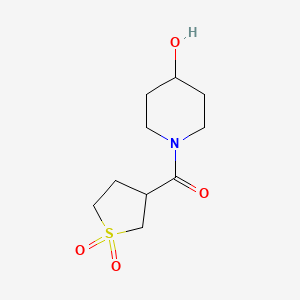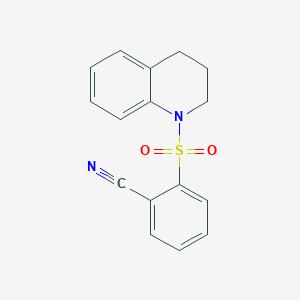
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone, also known as BRD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRD belongs to the class of indole-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone involves the inhibition of various enzymes and pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters in the brain. MAO inhibition by this compound leads to increased levels of neurotransmitters, which can improve cognitive function and reduce neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties. This compound has been shown to induce apoptosis in cancer cells by inhibiting HDACs and activating tumor suppressor genes. This compound has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, this compound has been found to exhibit anti-inflammatory and anti-oxidant properties, which can reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for clinical use. This compound has shown promising results in preclinical studies for its anti-cancer and neuroprotective properties, and further studies are needed to determine its efficacy and safety in clinical trials. In addition, the optimization of this compound for clinical use, including its formulation and dose, is an important future direction for its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone involves the reaction of 2-bromo-1-methylpyrrole with indole-2-carboxaldehyde in the presence of a base. The reaction yields this compound as a yellow solid with a high purity level.
Applications De Recherche Scientifique
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been studied for its anti-inflammatory and anti-oxidant properties.
Propriétés
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-16-9-11(15)8-13(16)14(18)17-7-6-10-4-2-3-5-12(10)17/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLFOJZNTHZVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)


![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)







